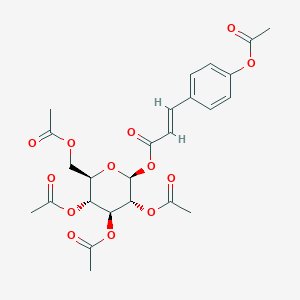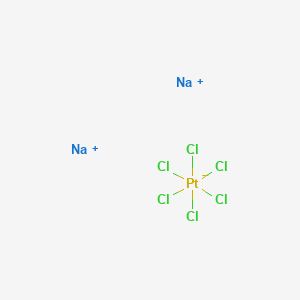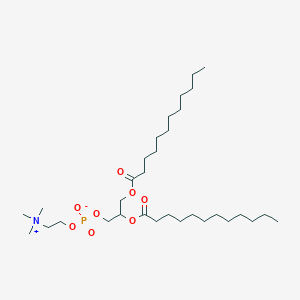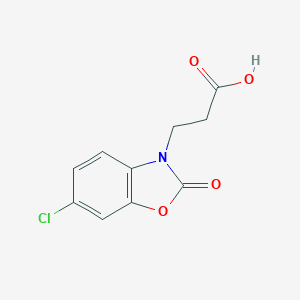![molecular formula C9H8S B106505 3-Methylbenzo[b]thiophene CAS No. 1455-18-1](/img/structure/B106505.png)
3-Methylbenzo[b]thiophene
Overview
Description
3-Methylbenzo[b]thiophene is an organic compound with the molecular formula C9H8S. It is a derivative of benzothiophene, where a methyl group is attached to the third carbon of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Mechanism of Action
Mode of Action
The mode of action of 3-Methylbenzo[b]thiophene is currently unknown due to the lack of scientific studies on this specific compound .
Biochemical Pathways
This compound is used as a substrate or reagent in organic synthesis reactions, contributing to the production of other organic compounds . It also exhibits unique electronic structure and conductive properties, making it useful in the fabrication of organic optoelectronic devices and organic field-effect transistors .
Action Environment
This compound should be stored in a dry, ventilated, and sealed container, away from heat and fire sources . The compound may have irritating effects on the eyes and skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbenzo[b]thiophene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methylphenylthiol with acetylene in the presence of a catalyst can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-temperature and high-pressure conditions to ensure efficient cyclization and yield. The choice of catalyst and solvent can significantly impact the reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as bromination and nitration, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Bromine and nitric acid are typical reagents for bromination and nitration, respectively.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Brominated and nitrated derivatives.
Scientific Research Applications
3-Methylbenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals
Comparison with Similar Compounds
Benzothiophene: The parent compound without the methyl group.
2-Methylbenzo[b]thiophene: A similar compound with the methyl group attached to the second carbon.
4-Methylbenzo[b]thiophene: A similar compound with the methyl group attached to the fourth carbon.
Uniqueness: 3-Methylbenzo[b]thiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s electronic properties and steric interactions, making it distinct from other methyl-substituted benzothiophenes .
Properties
IUPAC Name |
3-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBRPHZZSLCDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074526 | |
| Record name | 3-Methylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [Sigma-Aldrich MSDS] | |
| Record name | 3-Methylbenzo(b)thiophene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19933 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1455-18-1 | |
| Record name | 3-Methylbenzothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1455-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylthianaphthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbenzo[b]thiophene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbenzo[b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLTHIANAPHTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A0P7EI9XF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-methylbenzo[b]thiophene?
A: this compound has the molecular formula C9H8S and a molecular weight of 148.2 g/mol. Its structure comprises a benzene ring fused to a thiophene ring with a methyl substituent at the 3-position of the thiophene ring. Spectroscopic data, including ¹H NMR and X-ray crystallography, have been utilized to elucidate the structure of this compound and its derivatives. [, ] ([7] https://www.semanticscholar.org/paper/aedea72481981386f57b804df28c19c95677bec1, [] https://www.semanticscholar.org/paper/5ddace14c76f7dae27a3fb03997ea84f612db8fc)
Q2: How does the structure of this compound derivatives impact their activity as serotonin receptor antagonists?
A: Research on a series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-2-yl)propane derivatives, which incorporate the this compound moiety, revealed the importance of substituents on both the benzo[b]thiophene and the piperazine rings for their dual action at 5-HT1A serotonin receptors and the serotonin transporter. For example, compound II.2.a, featuring a 3,5-dimethylbenzo[b]thiophene and a 2-methoxyphenylpiperazine, exhibited promising affinity for both targets. [] ([3] https://www.semanticscholar.org/paper/2af7f2b7a847a7a73efe3b016927ca43a46e147c)
Q3: Can you provide an example of how this compound is used in the development of enzyme inhibitors?
A: Researchers have explored the use of this compound as a scaffold for developing inhibitors of Mycobacterium tuberculosis InhA, an enzyme essential for mycolic acid biosynthesis. The crystal structure of InhA in complex with NAD+ and a this compound-based sulfonamide derivative (N-(3-(aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide) provided valuable insights into the binding interactions. [] ([14] https://www.semanticscholar.org/paper/e3acc77b7df6e1508a3cc27b604dcc77b60126f9)
Q4: Are there any studies on the catalytic properties of this compound derivatives?
A: While not directly focusing on this compound itself, studies on related benzo[b]thiophene derivatives as ligands in rhenium complexes provide insights into potential catalytic applications. These complexes demonstrate reactivity towards H/D exchange, a crucial step in hydrodesulfurization processes, highlighting the potential of such compounds in catalysis. [] ([6] https://www.semanticscholar.org/paper/7dd93b9a5ece9e02b89c999f64d01dc9d9e4e132)
Q5: What are some synthetic routes to obtain this compound and its derivatives?
A: Several synthetic strategies have been employed to access this compound and its derivatives. One approach involves the use of readily available starting materials like this compound for the synthesis of thia-analogues of the natural product Calothrixin B. These syntheses often leverage transition metal-catalyzed reactions or electrophilic aromatic substitution reactions to introduce desired functional groups. [, ] ([8] https://www.semanticscholar.org/paper/bafcd46653650360215425972cf5fd477dcf7836, [] https://www.semanticscholar.org/paper/41f02b63c3a038196752cc3c06af79a7c5381f60)
Q6: Have any abnormal reactions or rearrangements been observed with this compound derivatives?
A: Interestingly, researchers have reported an unexpected allylic displacement reaction when 2-halo-3-methylbenzo[b]thiophene 1,1-dioxides reacted with piperidine, showcasing the potential for unconventional reactivity in this class of compounds. [] ([13] https://www.semanticscholar.org/paper/a565b1b334a64d1895419d7f57d462b098fcab7d)
Q7: How do halogens affect the properties of this compound?
A: The introduction of halogens into the this compound scaffold has been investigated, with studies demonstrating the use of 1H NMR spectroscopy and nuclear Overhauser effect (NOE) experiments to determine the position of the halogen substituent. This halogenation allows for further derivatization and can significantly influence the reactivity and biological activity of the resulting compounds. [] ([12] https://www.semanticscholar.org/paper/5ddace14c76f7dae27a3fb03997ea84f612db8fc)
Q8: Has this compound been utilized in the development of melatonin analogs?
A: Researchers have synthesized 5-methoxy-6-halo-3-β-acetamidoethylbenzo[b]thiophenes, which incorporate the this compound core, as potential melatonin analogs. These compounds exhibited weak antiovulatory activity, highlighting the potential of this scaffold for developing therapeutics targeting melatonin receptors. [] ([7] https://www.semanticscholar.org/paper/a121fc28570712e54851e7f29f9efb9087fedb08)
Q9: Are there any notable applications of this compound derivatives in medicinal chemistry?
A: this compound derivatives have shown promise in medicinal chemistry, particularly in the development of selective thromboxane synthetase inhibitors. For instance, 6-(1H-imidazol-1-ylmethyl)-3-methylbenzo[b]thiophene-2-carboxylic acid demonstrated potent inhibitory activity against thromboxane A2 synthetase, both in vitro and in vivo, suggesting its potential as a therapeutic agent. [] ([2] https://www.semanticscholar.org/paper/029983e4b2a974f6fdd11cbd027f2056529f826a)
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine]](/img/structure/B106453.png)


